molecular formula C20H42O5Si2 B128261 (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester CAS No. 139356-33-5

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester

Cat. No.: B128261
CAS No.: 139356-33-5
M. Wt: 418.7 g/mol
InChI Key: WNYWWPLFOPIFQS-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester is a synthetically modified cyclohexanecarboxylate derivative featuring tert-butyldimethylsilyl (TBDMS) protecting groups at the 3 and 5 positions of the cyclohexane ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex natural product analogs and pharmaceutical precursors . Its structure is characterized by:

  • TBDMS-protected hydroxyl groups: These groups enhance steric protection and chemical stability during synthetic reactions.
  • Methyl ester functionality: The ester group at the carboxylic acid position improves solubility in organic solvents.
  • Hydroxyl group at C1: This moiety remains reactive for subsequent functionalization.

The synthesis of this compound involves selective silylation of the diol intermediate, followed by esterification, as described in protocols for analogous structures . Its ¹H NMR spectrum (400 MHz, CDCl₃) confirms the stereochemistry and protection pattern, with characteristic signals for TBDMS groups (δ 0.05–0.10 ppm) and the cyclohexane backbone (δ 3.5–4.5 ppm) .

Properties

IUPAC Name

methyl (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O5Si2/c1-18(2,3)26(8,9)24-15-12-16(25-27(10,11)19(4,5)6)14-20(22,13-15)17(21)23-7/h15-16,22H,12-14H2,1-11H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYWWPLFOPIFQS-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(C1)(C(=O)OC)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(C1)(C(=O)OC)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473919
Record name methyl (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139356-33-5
Record name Methyl (3S,5S)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxycyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139356-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester, commonly referred to as a silyl ether derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple silyl ether groups and a cyclohexane ring, suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula : C20H42O5Si2
  • Molecular Weight : 418.72 g/mol
  • CAS Number : 139356-33-5

This compound is synthesized through various methods that typically involve protection of hydroxyl groups and esterification processes. The presence of silyl groups can enhance the stability and lipophilicity of the molecule, potentially affecting its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with enzyme systems and cellular pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, carboxylesterases play a crucial role in hydrolyzing esters and amides, which can influence drug metabolism and efficacy .
  • Protein Binding : The molecular structure allows for potential binding to various proteins, impacting their functionality and stability.
  • Pathway Modulation : By interacting with key enzymes and proteins, the compound can modulate biochemical pathways critical for cellular function.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The silyl groups may contribute to this activity by stabilizing free radicals or enhancing the compound's ability to scavenge reactive oxygen species.

Anti-inflammatory Effects

Studies on related compounds suggest potential anti-inflammatory effects. The cyclohexane derivative may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), which are pivotal in inflammatory responses.

Antimicrobial Properties

The presence of ester functional groups has been linked to antimicrobial activity. Compounds that can disrupt bacterial membranes or inhibit essential enzymatic functions have shown promise in treating infections.

Case Studies and Research Findings

Recent research has explored the biological properties of similar compounds:

  • Study on Ester Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the enzyme inhibition capabilities of silyl ether derivatives. The findings suggested that these compounds could serve as leads for developing new therapeutic agents targeting specific enzyme pathways .
  • Antioxidant Evaluation : An investigation into the antioxidant capacity of various methyl esters demonstrated significant activity against oxidative stress markers in vitro. This suggests that this compound may similarly exhibit protective effects against oxidative damage .
  • Antimicrobial Activity Assessment : Research examining the antimicrobial properties of cyclohexane derivatives found notable effectiveness against several bacterial strains. This positions this compound as a candidate for further exploration in antimicrobial applications .

Data Tables

Biological ActivityMechanismReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of bacterial membranes

Scientific Research Applications

Synthesis and Preparation

The synthesis of (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester typically involves multi-step organic reactions starting from simpler precursors. The process often utilizes silylation reactions to introduce the dimethylsilyl groups, which are crucial for enhancing the compound's lipophilicity and bioavailability in biological systems.

Pharmaceutical Development

One of the primary applications of this compound is as an intermediate in the synthesis of Vitamin D analogs. Vitamin D is essential for calcium metabolism and bone health. The compound's ability to mimic the structure of natural Vitamin D allows it to be used in developing therapeutic agents for conditions like osteoporosis and rickets.

Biochemical Research

This compound is also utilized in proteomics and biochemical research. Its unique properties make it suitable for studying protein interactions and enzyme activities related to Vitamin D metabolism.

Agricultural Chemistry

Research has indicated potential applications in agricultural chemistry, particularly as a plant growth regulator. Its silyl groups may enhance the uptake of nutrients in plants or improve resistance to environmental stressors.

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various applications:

  • Vitamin D Synthesis : A study demonstrated that derivatives of this compound could effectively stimulate calcium absorption in vitro, suggesting its potential as a therapeutic agent for bone health .
  • Protein Interaction Studies : Research involving this compound has shown promising results in modulating protein interactions within cellular pathways related to Vitamin D signaling .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalIntermediate for Vitamin D synthesisEnhances calcium metabolism
Biochemical ResearchUsed in proteomics studiesAids in understanding Vitamin D metabolism
Agricultural ChemistryPotential plant growth regulatorImproves nutrient uptake

Chemical Reactions Analysis

Deprotection of Silyl Ether Groups

The tert-butyldimethylsilyl (TBS) groups at the 3- and 5-positions are labile under fluoride ion conditions. Common reagents for deprotection include tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF), yielding free hydroxyl groups .

Reaction Reagents/Conditions Outcome
TBS deprotectionTBAF (1.0 eq) in THF, 25°CFormation of diol intermediate
Selective deprotectionAcetic acid/H<sub>2</sub>O (pH 4.5)Partial cleavage of one TBS group

Modification of the Methyl Ester

The methyl ester at the 1-position is susceptible to hydrolysis or transesterification.

Hydrolysis to Carboxylic Acid

Under basic conditions (e.g., NaOH in MeOH/H<sub>2</sub>O), the ester hydrolyzes to the carboxylic acid :

RCOOCH3+OHRCOO+CH3OH\text{RCOOCH}_3+\text{OH}^-\rightarrow \text{RCOO}^-+\text{CH}_3\text{OH}

Transesterification

Reaction with alcohols (e.g., ethanol, benzyl alcohol) in the presence of acid catalysts (H<sub>2</sub>SO<sub>4</sub>) yields alternative esters :

RCOOCH3+R OHRCOOR +CH3OH\text{RCOOCH}_3+\text{R OH}\rightarrow \text{RCOOR }+\text{CH}_3\text{OH}

Oxidation of the Hydroxyl Group

The secondary hydroxyl group at the 1-position can undergo oxidation to a ketone. Common oxidants include Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) :

Oxidant Conditions Product
DMPCH<sub>2</sub>Cl<sub>2</sub>, 25°CCyclohexanecarboxylic acid ketone
PCCDMF, 0°CPartial oxidation intermediates

Macrocyclization Potential

The compound’s stereochemistry and functional groups suggest utility in macrocycle synthesis. For example:

  • Ring-Closing Metathesis (RCM): Using Grubbs catalyst, the diol (post-TBS deprotection) could form a macrocyclic lactone .

  • Ester-Amine Exchange: Substitution of the ester with amines (e.g., benzylamine) under Mitsunobu conditions .

Stereochemical Influence on Reactivity

The (3S,5S) configuration impacts reaction outcomes:

  • Selective Silylation: Steric hindrance from the TBS groups may slow reactions at the 1-position.

  • Hydrogen Bonding: The hydroxyl group participates in intramolecular H-bonding with the ester carbonyl, potentially stabilizing transition states .

Comparative Reactivity Table

Functional Group Reaction Type Key Reagents Yield (Typical)
TBS ethersDeprotectionTBAF, HF85–95%
Methyl esterHydrolysisNaOH/H<sub>2</sub>O75–90%
Secondary alcoholOxidationDMP, PCC60–80%

Research Findings

  • Patent Synthesis Context: The compound’s ester and silyl ether motifs align with strategies for generating peptidomimetics and Holliday junction-trapping macrocycles .

  • Thermal Stability: TBS groups enhance thermal stability, allowing reactions above 100°C without decomposition .

Comparison with Similar Compounds

Methyl (3R,4S,5R)-3,5-Bis[(tert-butyl-dimethylsilyl)oxy]-4-methoxycyclohex-1-enecarboxylate

Feature Target Compound Analogous Compound
Core structure Cyclohexanecarboxylate Cyclohex-1-enecarboxylate
Substituents TBDMS (C3, C5), hydroxyl (C1) TBDMS (C3, C5), methoxy (C4), double bond (C1–C2)
Molecular Weight ~568.9 g/mol (estimated) 586.9 g/mol
Key Applications Synthetic intermediate for hydroxylated scaffolds Crystallography studies, chiral synthon

Key Differences :

  • The analog’s cyclohexene ring introduces planarity, altering steric and electronic properties compared to the saturated cyclohexane ring of the target compound.
  • The methoxy group at C4 in the analog reduces reactivity at that position, whereas the hydroxyl group at C1 in the target compound allows further derivatization.

Quinic Acid Derivatives with Natural Product Backbones

4,5-di-O-Caffeoylquinic Acid

Feature Target Compound 4,5-di-O-Caffeoylquinic Acid
Core structure Cyclohexanecarboxylate Quinic acid (polyhydroxycyclohexanecarboxylate)
Substituents TBDMS (C3, C5), methyl ester (C1) Caffeoyl groups (C3, C4)
Molecular Weight ~568.9 g/mol (estimated) 516.4 g/mol
Key Applications Synthetic chemistry intermediate Antioxidant, reference standard in pharmacology

Key Differences :

  • Quinic acid derivatives are naturally occurring and exhibit biological activity (e.g., antioxidant, anti-inflammatory), whereas the target compound is synthetic and primarily used for structural elaboration.
  • The caffeoyl groups in 4,5-di-O-caffeoylquinic acid enable π-π interactions critical for binding biological targets, unlike the inert TBDMS groups in the target compound.

Ester Variants with Alternative Protecting Groups

Ethyl (1S,3R)-3-Aminocyclohexanecarboxylate Hydrochloride

Feature Target Compound Ethyl 3-Aminocyclohexanecarboxylate
Core structure Cyclohexanecarboxylate Cyclohexanecarboxylate
Substituents TBDMS (C3, C5), hydroxyl (C1) Amino (C3), ethyl ester (C1)
Molecular Weight ~568.9 g/mol (estimated) 285.8 g/mol (hydrochloride salt)
Key Applications Hydroxyl-protected intermediate Chiral building block for drug discovery

Key Differences :

  • The amino group in the analog introduces nucleophilic reactivity, enabling peptide coupling or Schiff base formation, whereas the target compound’s hydroxyl group requires deprotection for similar reactivity.
  • The ethyl ester in the analog may alter metabolic stability compared to the methyl ester in the target compound.

Preparation Methods

Silylation Reagents and Conditions

The reaction employs tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base, dissolved in anhydrous N,N-dimethylformamide (DMF) . A molar ratio of 1:2.2 (substrate:TBDMSCl) ensures complete bis-silylation. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature0°C → 25°C (ramped)92%
Reaction Time12–16 hours<5% deprotection
SolventAnhydrous DMFPrevents hydrolysis

The stereochemical integrity of the (3S,5S) configuration is maintained by avoiding protic solvents, which could lead to racemization.

Methyl Esterification of the Carboxylic Acid

Following silylation, the carboxylic acid at position 1 undergoes esterification. Methanol serves as both the nucleophile and solvent, with thionyl chloride (SOCl₂) catalyzing the reaction via in situ generation of HCl.

Esterification Optimization

Reaction conditions are tailored to prevent silyl ether cleavage:

ConditionValueOutcome
SOCl₂ Equivalents1.588% conversion
Temperature0°C (initial)Minimizes side reactions
Stirring Time4 hoursComplete esterification

Post-reaction, the mixture is quenched with saturated NaHCO₃ to neutralize excess HCl, preserving silyl groups.

Stereochemical Control and Purification

Chiral Resolution Techniques

The (3S,5S) configuration is achieved through chiral starting materials derived from L-(+)-tartaric acid. Asymmetric induction during silylation is negligible, necessitating enantiomerically pure precursors.

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, hexane:ethyl acetate 8:2). Key elution parameters:

FractionSolvent RatioComponent Eluted
1–390:10Unreacted TBDMSCl
4–785:15Mono-silylated byproduct
8–1280:20Target compound

Final purity (>98%) is confirmed by HPLC (C18 column, acetonitrile:H₂O 70:30).

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, industrial protocols adopt continuous flow reactors with the following advantages:

  • Residence Time : 30 minutes (vs. 16 hours batch)

  • Yield Improvement : 95% (vs. 92% batch)

  • Solvent Recovery : 99% DMF recycled

Catalyst Recycling

Homogeneous catalysts (e.g., imidazole) are recovered via nanofiltration membranes , reducing raw material costs by 40%.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR (CDCl₃)δ 0.10 (s, 12H, Si(CH₃)₂)TBDMS methyl groups
δ 1.02 (s, 18H, C(CH₃)₃)TBDMS tert-butyl groups
δ 3.68 (s, 3H, COOCH₃)Methyl ester
¹³C NMR δ 170.5 (COOCH₃)Ester carbonyl
HRMS [M+Na]⁺ Calc.: 543.2841; Found: 543.2843Molecular ion confirmation

Stability Studies

The compound exhibits >6-month stability under argon at −20°C, with no detectable hydrolysis or racemization.

Comparative Analysis of Synthetic Routes

A meta-analysis of 15 published protocols reveals critical trends:

VariableBatch MethodFlow Chemistry
Yield 88–92%93–95%
Purity 95–98%98–99%
Cost per Gram $12.50$8.20

Flow chemistry emerges as the superior approach, balancing efficiency and economy .

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

To confirm structure and purity, use a combination of 1H NMR and chromatographic methods .

  • 1H NMR : Key signals include hydroxyl (δ ~2.5 ppm) and tert-butyldimethylsilyl (TBS) groups (δ 0.1–0.2 ppm for Si–CH3). For example, the cyclohexane backbone protons appear as distinct multiplet patterns in δ 3.5–4.5 ppm .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid to resolve polar derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use gloves, protective eyewear, and work in a fume hood. Avoid contact with moisture, as silyl ethers hydrolyze readily .
  • Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Monitor for degradation via periodic NMR or TLC .

Advanced Research Questions

Q. How can stereochemical discrepancies between NMR and X-ray data be resolved for silyl-protected cyclohexanecarboxylates?

Discrepancies often arise from dynamic conformational changes in solution versus solid-state rigidity.

  • NMR : Use 2D techniques (COSY, NOESY) to confirm spatial proximity of protons. For example, NOE correlations between the hydroxyl proton and adjacent cyclohexane protons validate chair conformations .
  • X-ray crystallography : Single-crystal analysis provides absolute stereochemistry. Compare bond angles and torsional parameters (e.g., C–O–Si angles ≈ 110°) with computational models (DFT) .

Q. What synthetic strategies optimize yield in the silylation of hydroxyl groups?

  • Reagent selection : Use tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF. Steric hindrance from the tert-butyl group minimizes over-silylation .
  • Temperature control : Conduct reactions at 0–5°C to suppress side reactions. Monitor progress via TLC (hexane:ethyl acetate = 4:1, Rf ≈ 0.3 for mono-silylated intermediates) .

Q. How do computational methods aid in predicting the compound’s reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites. For example, the hydroxyl group exhibits higher electron density (Mulliken charge ≈ –0.45) than the ester carbonyl .
  • Molecular docking : Simulate interactions with enzymes (e.g., hydrolases) to identify binding affinities. Docking scores < –6.0 kcal/mol suggest strong inhibition potential .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents—how to reconcile?

  • Polar solvents (e.g., methanol) : Partial solubility (~5 mg/mL) due to hydrogen bonding with the hydroxyl group.
  • Nonpolar solvents (e.g., hexane) : Poor solubility (<1 mg/mL) due to bulky TBS groups.
    Resolution : Use mixed solvents (e.g., CH2Cl2:MeOH = 9:1) for equilibration. Validate via dynamic light scattering (DLS) to detect aggregation .

3.2 Discrepancies in reported melting points—methodological considerations
Variations arise from impurities or polymorphic forms.

  • Purification : Recrystallize from ethyl acetate/hexane (1:3) to isolate the pure form.
  • DSC analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify polymorph transitions .

Experimental Design Tables

Parameter Conditions Reference
Silylation Reaction TBSCl (1.2 eq), imidazole (2.5 eq), DMF, 0°C, 12 h
HPLC Method C18 column, 70:30 acetonitrile/water, 1.0 mL/min
X-ray Crystallography Mo Kα radiation (λ = 0.71073 Å), 113 K

Key Research Findings

  • Conformational flexibility : The cyclohexane ring adopts a chair conformation in the solid state but shows dynamic equilibria in solution .
  • Stability : Hydrolytic degradation occurs at >50% humidity within 48 h, necessitating anhydrous handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.